molecular formula C9H14N2 B1282387 1-Ethyl-1-(p-tolyl)hydrazine CAS No. 61715-72-8

1-Ethyl-1-(p-tolyl)hydrazine

Cat. No.: B1282387
CAS No.: 61715-72-8
M. Wt: 150.22 g/mol
InChI Key: IFARRRGGHHADCF-UHFFFAOYSA-N
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Description

1-Ethyl-1-(p-tolyl)hydrazine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-1-(4-methylphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

1-Ethyl-1-(4-methylphenyl)hydrazine is utilized in the synthesis and characterization of new compounds, including pyrimidines and pyrazoles derivatives. These compounds have been studied for various biological activities such as antimicrobial and analgesic properties, showcasing its importance in medicinal chemistry. The synthesis involves intricate chemical processes, including condensation, diazotization, and treatment with different reagents to obtain the desired products. The synthesized compounds are then characterized using techniques like IR, 1HNMR, and mass spectral data (Tirlapur & Noubade, 2010).

Anticancer Potential

A hydrazine derivative, 4-hydrazinylphenyl benzenesulfonate, synthesized through reduction and diazotization methods, demonstrated significant anticancer activity against breast cancer Michigan Cancer Foundation-7 cell lines. This highlights the potential of hydrazine derivatives, possibly including 1-Ethyl-1-(4-methylphenyl)hydrazine, in the field of cancer research and treatment. The compound's structure was characterized with advanced techniques, and its antitumor activity underlines the critical role of the N-methyl group in eliciting this effect (Prasetiawati et al., 2022).

Synthesis of Medicinal Compounds

The compound is involved in the synthesis of significant pharmaceuticals, such as celecoxib, a prominent anti-inflammatory drug. The synthesis involves a series of chemical reactions, starting from the condensation of 4' methylacetophenone with ethyl trifluoroacetate and eventually cyclizing with (4 sulfamoylphenyl) hydrazine hydrochloride to produce celecoxib (Yong, 2001).

Detection and Measurement in Environmental and Biological Samples

1-Ethyl-1-(4-methylphenyl)hydrazine's derivatives are utilized in developing probes for detecting substances like N2H4 in environmental and biological samples. For instance, an ICT-based fluorescent probe with a large Stokes shift was designed for measuring hydrazine in biological and water samples. This application is crucial for environmental monitoring and ensuring ecosystem and human health safety (Zhu et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-1-(4-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. This compound interacts with aldehydes and ketones to form stable hydrazones, which are often used in biochemical assays and as intermediates in organic synthesis . The interaction involves the nucleophilic attack of the nitrogen atom in 1-Ethyl-1-(4-methylphenyl)hydrazine on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone linkage . Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent binding.

Cellular Effects

1-Ethyl-1-(4-methylphenyl)hydrazine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on gene expression and cellular metabolism . For instance, this compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 1-Ethyl-1-(4-methylphenyl)hydrazine can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-1-(4-methylphenyl)hydrazine involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . For example, it may inhibit the activity of enzymes involved in oxidative phosphorylation by binding to their active sites, thereby disrupting the electron transport chain and ATP production . Additionally, 1-Ethyl-1-(4-methylphenyl)hydrazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-1-(4-methylphenyl)hydrazine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-Ethyl-1-(4-methylphenyl)hydrazine has been observed to cause cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations in experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 1-Ethyl-1-(4-methylphenyl)hydrazine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include oxidative stress, cellular damage, and organ dysfunction . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

1-Ethyl-1-(4-methylphenyl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of 1-Ethyl-1-(4-methylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it may accumulate and exert its effects . The localization and accumulation of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its biological activity and toxicity, making it an important factor in its overall pharmacological profile .

Subcellular Localization

1-Ethyl-1-(4-methylphenyl)hydrazine exhibits specific subcellular localization, which can affect its activity and function . This compound may be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes . Post-translational modifications and targeting signals may play a role in directing 1-Ethyl-1-(4-methylphenyl)hydrazine to its subcellular destinations, thereby influencing its biochemical and cellular effects .

Properties

IUPAC Name

1-ethyl-1-(4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFARRRGGHHADCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523446
Record name 1-Ethyl-1-(4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61715-72-8
Record name 1-Ethyl-1-(4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-(p-tolyl)hydrazine
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